molecular formula C17H17NO2 B12854000 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde

4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12854000
M. Wt: 267.32 g/mol
InChI Key: ZMZPOIZSHZMPGV-UHFFFAOYSA-N
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Description

4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is a chemical compound characterized by the presence of a morpholine ring attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling of the morpholine ring with the biphenyl structure, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.

Major Products Formed:

    Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.

Comparison with Similar Compounds

  • 4-(4-Morpholinyl)aniline
  • 4-(4-Morpholinyl)phenylamine
  • 4-(4-Morpholinyl)benzonitrile

Comparison: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the morpholine ring and the biphenyl structure with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(4-Morpholinyl)aniline is primarily used in the preparation of CNS active agents, 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde’s aldehyde group allows for additional functionalization and diverse applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(4-morpholin-4-ylphenyl)benzaldehyde

InChI

InChI=1S/C17H17NO2/c19-13-14-2-1-3-16(12-14)15-4-6-17(7-5-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2

InChI Key

ZMZPOIZSHZMPGV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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